Satraplatin

Prostate Cancer Cytotoxicity IC50

Satraplatin (JM216) is the only orally bioavailable platinum drug, enabling chronic dosing without IV access. Its enhanced lipophilicity circumvents transport-mediated resistance; it lacks cross-resistance with cisplatin. Ideal for murine xenograft models (e.g., PC‑3) and combination studies with taxanes due to collateral hypersensitivity. Reduced nephrotoxicity supports use in renal‑impaired models.

Molecular Formula C10H22Cl2N2O4Pt
Molecular Weight 500.3 g/mol
CAS No. 129580-63-8
Cat. No. B1681480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatraplatin
CAS129580-63-8
Synonymsis-acetatoamminedichlorocyclohexylamine platinum(IV)
JM 216
JM-216
JM216
satraplatin
trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV)
Molecular FormulaC10H22Cl2N2O4Pt
Molecular Weight500.3 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4]
InChIInChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4
InChIKeyCKNPWBAXEKSCRG-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Satraplatin (CAS 129580-63-8): An Orally Bioavailable Platinum(IV) Complex for Anticancer Research and Drug Development


Satraplatin (JM216, BMS-182751) is an orally bioavailable, lipophilic platinum(IV) complex that belongs to the third-generation platinum-based antineoplastic agents. It is characterized by a mixed amine coordination sphere featuring cyclohexylamine and acetate ligands, which confer enhanced hydrophobicity and gastrointestinal stability compared to traditional intravenous platinum drugs [1][2]. Satraplatin functions as a prodrug that undergoes metabolic reduction to yield its highly active platinum(II) metabolite JM118, which forms cytotoxic DNA adducts. Preclinically, satraplatin demonstrates broad-spectrum antitumor activity, with particular efficacy noted in prostate, ovarian, and lung cancer models, including those displaying resistance to cisplatin [3][4].

Why Satraplatin Cannot Be Substituted with Conventional Intravenous Platinum Analogs


Generic substitution with standard intravenous platinum agents such as cisplatin, carboplatin, or oxaliplatin is scientifically inappropriate due to fundamental differences in drug delivery, pharmacokinetics, and resistance profiles. Satraplatin is the only orally bioavailable platinum drug, enabling chronic dosing regimens and outpatient administration that are impossible with intravenous formulations [1]. More critically, its enhanced lipophilicity, ranked JM216 > oxaliplatin > cisplatin, facilitates cellular uptake in environments where traditional platinum drugs fail, thereby circumventing certain transport-mediated resistance mechanisms [2]. Furthermore, its distinct toxicity profile—characterized by dose-limiting myelosuppression without the severe nephrotoxicity, neurotoxicity, or ototoxicity inherent to cisplatin—permits its use in patient populations precluded from receiving cisplatin due to renal impairment or poor performance status [3][4].

Satraplatin: Quantitative Differentiation Evidence Against Comparator Platinum Drugs


Satraplatin Demonstrates Potent Cytotoxicity in Androgen-Insensitive Prostate Cancer Cells with IC50 Values Comparable to Active Metabolite JM118

In preclinical studies, satraplatin exhibited dose-dependent growth inhibition of prostate cancer cells, with IC50 values ranging from 1 to 3 µM for androgen-insensitive (AI) cell lines (e.g., PC-3, DU145) and 11 µM for the androgen-sensitive LNCaP line [1]. Notably, its primary active metabolite, JM118, displayed up to 16-fold greater potency, with IC50 values as low as 0.07 µM, underscoring the prodrug's activation mechanism [1][2].

Prostate Cancer Cytotoxicity IC50

Satraplatin Retains Cytotoxic Activity in Cisplatin-Resistant Oral Squamous Cell Carcinoma (OSCC) Cells, Demonstrating a Lack of Cross-Resistance

In a direct head-to-head comparison using paired cisplatin-sensitive (KB) and cisplatin-resistant (KB-R) OSCC cell lines, satraplatin exhibited no cross-resistance. The KB-R cells, which demonstrated resistance to cisplatin, remained fully sensitive to satraplatin, with viability and clonogenic assays confirming equivalent efficacy [1]. The resistance factor (RF) for cisplatin was not overcome by satraplatin, indicating a distinct mechanism of action that bypasses common cisplatin resistance pathways [1][2].

Cisplatin Resistance Oral Squamous Cell Carcinoma Cross-Resistance

Enhanced Hydrophobicity of Satraplatin Overcomes Cisplatin Resistance by Improving Cellular Accumulation in p53 Wild-Type Osteosarcoma Cells

A direct comparative study ranked the hydrophobicity of platinum agents as satraplatin (JM216) > oxaliplatin (L-OHP) > cisplatin (CDDP) [1]. In U2-OS osteosarcoma cells (p53 wild-type) and their cisplatin-resistant counterpart U2-OS/Pt (resistance factor = 5), the most hydrophobic drugs, including satraplatin, exhibited privileged accumulation, thereby overcoming the reduced uptake associated with cisplatin resistance [1][2]. This correlated with a trend toward lower resistance factors for more lipophilic agents.

Hydrophobicity Cisplatin Resistance Osteosarcoma

Satraplatin Significantly Improves Progression-Free Survival in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Compared to Placebo

The Phase III SPARC trial (n=950) evaluated satraplatin (80 mg/m²/day, days 1-5 of a 35-day cycle) plus prednisone versus placebo plus prednisone in patients with mCRPC who had progressed after one prior chemotherapy regimen [1]. The trial met its primary endpoint of progression-free survival (PFS), demonstrating a 33% reduction in the risk of progression or death (HR = 0.67; 95% CI, 0.57–0.77; P < 0.001) [1][2]. Median PFS was 11.1 weeks for satraplatin versus 9.7 weeks for placebo. Although overall survival was not significantly different (HR = 0.98; P = 0.80), the PFS benefit was robust and consistent across subgroups.

Prostate Cancer Progression-Free Survival Phase III

Satraplatin Exhibits a Favorable Toxicity Profile with No Significant Nephrotoxicity, Neurotoxicity, or Ototoxicity, in Contrast to Cisplatin

Comparative toxicity assessments across multiple clinical trials and reviews consistently report that satraplatin's dose-limiting toxicity is myelosuppression (primarily neutropenia and thrombocytopenia), with a notable absence of the severe nephrotoxicity, neurotoxicity, and ototoxicity that are hallmark adverse effects of cisplatin [1][2][3]. In the SPARC trial, grade 3/4 neutropenia occurred in 21% of satraplatin-treated patients versus 1% with placebo, while no significant renal, neurologic, or auditory toxicities were observed [1]. This profile is comparable to carboplatin but without the need for hydration protocols.

Toxicity Nephrotoxicity Myelosuppression

High-Value Research and Development Applications for Satraplatin Based on Differentiated Evidence


Oral Bioavailability: Enabling Chronic Dosing Regimens in Prostate Cancer Xenograft Models

Given satraplatin's oral bioavailability and favorable toxicity profile, it is ideally suited for chronic dosing studies in murine xenograft models of prostate cancer, particularly those that are androgen-insensitive (e.g., PC-3). Researchers can administer satraplatin via oral gavage at doses comparable to clinical regimens (e.g., 80-120 mg/m²/day for 5 days), allowing for sustained drug exposure and assessment of long-term efficacy without the stress and logistical burden of repeated intravenous injections [1][2]. This application is directly supported by the in vivo data showing tumor growth inhibition in PC-3 xenografts [3].

Cisplatin-Resistant Tumor Models: A Tool to Investigate Non-Cross-Resistant Mechanisms

Satraplatin's demonstrated lack of cross-resistance in cisplatin-resistant OSCC (KB-R) cells and its privileged accumulation in cisplatin-resistant osteosarcoma (U2-OS/Pt) cells make it an essential tool compound for elucidating resistance mechanisms distinct from those affecting cisplatin [4][5]. Researchers investigating transporter-mediated resistance, p53-dependent pathways, or DNA repair mechanisms can employ satraplatin to probe vulnerabilities in tumors that have become refractory to first-line platinum therapy. Its unique resistance profile, mediated by intracellular sequestration rather than reduced uptake, offers a novel platform for studying platinum drug resistance [6].

Combination Therapy Studies: Exploiting Collateral Hypersensitivity to Taxanes

Cells selected for resistance to satraplatin's active metabolite JM118 exhibit 3.0- to 7.7-fold collateral hypersensitivity to docetaxel, paclitaxel, and doxorubicin [6]. This presents a unique opportunity for preclinical combination therapy research. Investigators can design studies combining satraplatin with taxanes to explore synergistic effects, particularly in prostate cancer models where docetaxel is a standard of care. The mechanistic basis for this hypersensitivity—involving altered intracellular sequestration and detoxification pathways—provides a rich area for translational pharmacology research [6][7].

Comparative Oncology: Evaluating Platinum Agents in Veterinary Clinical Trials

Satraplatin's oral formulation and reduced nephrotoxicity profile have been evaluated in tumor-bearing dogs, establishing a foundation for comparative oncology studies [8]. Veterinary researchers can utilize satraplatin as a model oral platinum agent to study pharmacokinetics, toxicity, and efficacy in canine cancer patients, offering a translational bridge to human oncology. The dose-limiting myelosuppression observed in dogs mirrors the human experience, validating the canine model for satraplatin development [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Satraplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.